molecular formula C19H22F3N5O2S B612111 Alpelisib CAS No. 1217486-61-7

Alpelisib

Cat. No.: B612111
CAS No.: 1217486-61-7
M. Wt: 441.5 g/mol
InChI Key: STUWGJZDJHPWGZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Alpelisib has a wide range of scientific research applications:

Mechanism of Action

Mode of Action

Alpelisib works by selectively inhibiting the PI3K p110α, which results in a decrease in intratumoral AKT phosphorylation . This inhibition disrupts the PI3K/AKT signaling pathway, thereby inhibiting the activation of the PI3K signaling pathway . This results in the inhibition of tumor cell growth and survival in susceptible tumor cell populations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway is a key player in malignant processes . Up-regulation of this pathway is frequent in tumor cells and consequently represents an interesting therapeutic target .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in intratumoral AKT phosphorylation , leading to the inhibition of tumor cell growth and survival in susceptible tumor cell populations . In vitro, this compound has shown to inhibit the growth of PIK3CA mutant breast cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain comorbidities, such as diabetes, may warrant close follow-up when treatment is started and a potential dose reduction when needed due to the risk of hyperglycemia . Furthermore, the presence of PIK3CA mutations in the tissue and/or liquid biopsy sample collection should be confirmed via FDA-approved diagnostic tests before initiating this compound therapy .

Future Directions

Alpelisib has shown promise in the treatment of PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer. Future research may focus on combining this compound with other treatments to improve efficacy and manage side effects . It is also being studied for its potential use in treating other conditions with PIK3CA mutations .

Preparation Methods

The preparation process of Alpelisib involves several steps with mild reaction conditions, making it suitable for large-scale production. The synthetic route includes the sequential addition of dimethylformamide, compound 2, compound 3, and cesium carbonate at room temperature. This mixture is then stirred and added with palladium acetate, followed by vacuumizing and replacing nitrogen three times. The reaction is heated and stirred until completion . This method is advantageous due to its simplicity, high yield, and mild reaction conditions.

Chemical Reactions Analysis

Alpelisib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Comparison with Similar Compounds

Alpelisib is unique among phosphatidylinositol 3-kinase inhibitors due to its selectivity for the p110α subunit. Similar compounds include:

Properties

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUWGJZDJHPWGZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153355
Record name BYL-719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Phosphatidylinositol-3-kinase-α (PI3Kα) is responsible for cell proliferation in response to growth factor-tyrosine kinase pathway activation. In some cancers PI3Kα's p110α catalytic subunit is mutated making it hyperactive. Alpelisib inhibits (PI3K), with the highest specificity for PI3Kα.
Record name Alpelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1217486-61-7
Record name Alpelisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217486-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpelisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217486617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BYL-719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N(1)-(4-Methyl-5-(6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl)thiazol-2-yl)pyrroldine-1,2-dicraboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08W5N2C97Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.